6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione
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Overview
Description
6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione is a bicyclic compound with the molecular formula C7H10N2O2. This compound is known for its unique structure, which includes a bicyclic framework containing nitrogen and oxygen atoms. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carbonyl compound, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 1,8-Diazabicyclo[5.4.0]undec-7-ene
- 1,5,7-Triazabicyclo[4.4.0]dec-5-ene
- 2-Oxa-6,8-diazabicyclo[3.2.2]nonane
Uniqueness
6,8-Dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione stands out due to its specific bicyclic structure and the presence of both nitrogen and oxygen atoms within the ring system. This unique arrangement imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
85168-14-5 |
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Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
6,8-dimethyl-2-oxa-6,8-diazabicyclo[3.2.2]nonane-7,9-dione |
InChI |
InChI=1S/C8H12N2O3/c1-9-5-3-4-13-8(7(9)12)10(2)6(5)11/h5,8H,3-4H2,1-2H3 |
InChI Key |
TYILXUMKXVKRHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCOC(C1=O)N(C2=O)C |
Origin of Product |
United States |
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